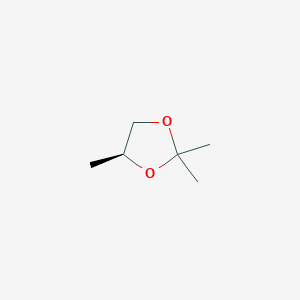

2,2,4beta-Trimethyl-1,3-dioxolane

Description

Significance of 1,3-Dioxolanes as Key Heterocyclic Scaffolds in Synthesis

The 1,3-dioxolane (B20135) ring system is a five-membered heterocycle containing two oxygen atoms at the 1 and 3 positions. chemicalbook.com This structural motif is of considerable importance in organic synthesis for several key reasons. Primarily, 1,3-dioxolanes serve as versatile protecting groups for 1,2-diols, as well as for aldehydes and ketones. wikipedia.orgnih.gov The formation of a dioxolane from a carbonyl compound and a diol, or vice versa, is a reversible process, allowing for the selective masking and subsequent regeneration of these functional groups during complex multi-step syntheses. wikipedia.org

Beyond their role in protection chemistry, 1,3-dioxolane derivatives are recognized as important structural motifs in a variety of biologically active molecules, exhibiting antifungal, antibacterial, antiviral, and antineoplastic properties. chemicalbook.comnih.gov Their applications also extend to the fragrance and polymer industries. nih.gov The utility of dioxolanes is further highlighted by their use as solvents and chemical intermediates in the manufacturing of pharmaceuticals and agrochemicals. ontosight.aisilverfernchemical.com

Contextualization of 2,2,4-Trimethyl-1,3-dioxolane (B74433) within Dioxolane Chemistry

2,2,4-Trimethyl-1,3-dioxolane is a specific derivative of the 1,3-dioxolane scaffold. foodb.ca It is classified as a ketal, which is an acetal (B89532) derived from a ketone. foodb.canih.govhmdb.ca In this case, the structure arises from the reaction of acetone (B3395972) with propylene (B89431) glycol. chemicalbook.comchemicalbook.com The presence of three methyl groups—two at the 2-position and one at the 4-position—influences its physical and chemical properties, such as its boiling point and solubility. ontosight.ai

While the broader class of 1,3-dioxolanes is extensively studied, literature specifically focusing on 2,2,4-trimethyl-1,3-dioxolane is comparatively limited. foodb.cahmdb.ca It is recognized for its use as a solvent and as an intermediate in the synthesis of other chemical compounds. ontosight.ai

Table 1: Physicochemical Properties of 2,2,4-Trimethyl-1,3-dioxolane

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂O₂ | ontosight.aispectrabase.com |

| Molecular Weight | 116.16 g/mol | nih.govontosight.ai |

| Boiling Point | 98.00 to 99.00 °C @ 760.00 mm Hg | nih.govhmdb.ca |

| Density | 0.899-0.905 g/cm³ | nih.gov |

| Solubility in Water | 111000 mg/L @ 18°C | nih.govhmdb.ca |

| IUPAC Name | 2,2,4-trimethyl-1,3-dioxolane | nih.gov |

| CAS Number | 1193-11-9 | foodb.canist.gov |

Historical Development and Research Trajectories of Dioxolane Synthesis and Application

The synthesis of 1,3-dioxolanes has traditionally been achieved through the acid-catalyzed condensation of an aldehyde or ketone with a 1,2-diol, such as ethylene (B1197577) glycol. chemicalbook.comwikipedia.org Another established method involves the reaction of an epoxide with a carbonyl compound. google.com

Recent research has focused on developing more efficient and environmentally benign catalytic systems for dioxolane synthesis. For instance, a method utilizing an ionic liquid (1-alkyl-3-methylimidazolium salt) and anhydrous zinc chloride has been developed for the preparation of 2,2,4-trimethyl-1,3-dioxolane from 1,2-propylene oxide and acetone. google.com This approach aims to overcome the high cost and environmental concerns associated with previous catalysts. google.com

Furthermore, the application of dioxolane-containing systems has made a significant impact in polymer science. st-andrews.ac.uk Research from 2008-2020 has seen a particular focus on the reaction of epoxides with carbon dioxide to produce dioxolanones, with numerous new catalysts being developed for this process. st-andrews.ac.uk The transformation of diols to cyclic acetals using carbon dioxide and molecular hydrogen, facilitated by ruthenium catalysts, represents another modern approach. nih.gov These advancements highlight the ongoing efforts to expand the synthetic utility and application scope of the 1,3-dioxolane framework.

Properties

IUPAC Name |

(4S)-2,2,4-trimethyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5-4-7-6(2,3)8-5/h5H,4H2,1-3H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTFLAPROMVXNX-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(O1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC(O1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reaction Mechanisms of 2,2,4 Trimethyl 1,3 Dioxolane Scaffolds

Cleavage and Hydrolysis of the 1,3-Dioxolane (B20135) Ring

The cleavage of the 1,3-dioxolane ring is a fundamental reaction, often employed as a deprotection step in multi-step syntheses. This process can be achieved under various conditions, primarily through acid-catalyzed hydrolysis or oxidative methods.

Acid-Catalyzed Deprotection of Dioxolanes

Acid-catalyzed deprotection is a common method for cleaving 1,3-dioxolane rings, regenerating the original diol and carbonyl compound. organic-chemistry.org This process is typically performed in the presence of an acid catalyst and water.

The hydrolysis of dioxolanes is often carried out in aqueous acid or wet solvents. organic-chemistry.org The choice of solvent can influence the reaction rate and selectivity. For instance, due to the hydrophobic nature of some dioxolane derivatives, a mixture of water with an organic cosolvent like methanol (B129727) or acetonitrile (B52724) may be necessary to achieve a homogeneous reaction mixture and facilitate complete hydrolysis. researchgate.net The use of wet nitromethane (B149229) has also been reported as an effective medium for the chemoselective cleavage of acetals and ketals under nearly neutral pH conditions when using certain Lewis acid catalysts.

Deprotection can also occur via acid-catalyzed transacetalization. In this mechanism, the dioxolane reacts with a different diol or a ketone in the presence of an acid catalyst. This equilibrium-driven process can be used to exchange one protecting group for another or to remove the protecting group by using a large excess of a volatile ketone like acetone (B3395972), which can be easily removed from the reaction mixture. organic-chemistry.org

A green and efficient method for the deprotection of acetals and ketals involves the use of a protic ionic liquid (PIL) as a catalyst in an aqueous medium. rsc.org This approach offers several advantages, including mild reaction conditions, tolerance of a wide range of functional groups, and the recyclability of the ionic liquid catalyst. rsc.orgresearchgate.net The PIL is believed to facilitate the dual activation of the dioxolane, promoting its hydrolytic cleavage. rsc.org For instance, the deprotection of various 1,3-dioxolanes using an imidazolium-based protic ionic liquid has been shown to proceed smoothly, yielding the corresponding carbonyl compounds in excellent yields. researchgate.net

Table 1: Protic Ionic Liquid Catalyzed Cleavage of 1,3-Dioxolanes

| Entry | Substrate | Time (h) | Product | Yield (%) |

| 1 | Substrate 1 | 0.5 | Product 1 | 92 |

| 2 | Substrate 2 | 1.0 | Product 2 | 94 |

| 3 | Substrate 3 | 4.0 | Product 3 | 50 |

| 4 | Substrate 4 | 1.0 | Product 4 | 95 |

| 5 | Substrate 5 | 1.5 | Product 5 | 93 |

This table presents data on the efficiency of protic ionic liquid-catalyzed cleavage for various 1,3-dioxolane substrates, highlighting the reaction times and product yields. researchgate.net

Oxidative Ring Opening of Dioxolanes

In addition to hydrolytic cleavage, the 1,3-dioxolane ring can be opened oxidatively. The reactivity towards oxidizing agents depends on the specific reagent and reaction conditions.

Cyclic acetals and ketals, such as 2,2,4-trimethyl-1,3-dioxolane (B74433), are generally stable to mild high-valent chromium reagents like Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC). organic-chemistry.orgmsu.edu However, strongly acidic chromium reagents, such as the Jones reagent (a mixture of chromic trioxide in aqueous sulfuric acid), can oxidize them. organic-chemistry.orgorganic-chemistry.org The oxidation of primary alcohols with Jones reagent typically leads to carboxylic acids, while secondary alcohols are converted to ketones. organic-chemistry.orgyoutube.com In the context of dioxolanes, strongly acidic conditions can lead to cleavage products, potentially forming a lactone. organic-chemistry.org The choice between PCC, PDC, and Jones reagent is crucial for achieving selective oxidation; PCC and PDC are often used in non-aqueous solvents like methylene (B1212753) chloride to selectively oxidize primary alcohols to aldehydes without further oxidation to carboxylic acids. msu.edulibretexts.org

Influence of Lewis Acids on Oxidative Sensitivity

The presence of Lewis acids can significantly influence the oxidative sensitivity of the 1,3-dioxolane ring. While generally stable, the addition of strong Lewis acids can render the dioxolane moiety more susceptible to oxidation. organic-chemistry.org This increased sensitivity is attributed to the coordination of the Lewis acid to one of the oxygen atoms of the dioxolane. This coordination polarizes the C-O bonds, making the ring more prone to cleavage.

For instance, the combination of a Lewis acid with an oxidizing agent can lead to the cleavage of the dioxolane ring to form ester derivatives. This reactivity is harnessed in certain synthetic methodologies where the dioxolane acts as a masked carbonyl group that can be unveiled under specific oxidative conditions enhanced by a Lewis acid. The choice of Lewis acid can modulate the reaction's outcome, with stronger Lewis acids generally leading to higher reactivity. researchgate.net The interaction between the Lewis acid and the dioxolane can also facilitate the formation of cationic intermediates, which are then susceptible to nucleophilic attack, including by oxidizing species. mdpi.com

The use of a catalyst system composed of an ionic liquid and anhydrous zinc chloride, a Lewis acid, has been shown to be effective in the synthesis of 2,2,4-trimethyl-1,3-dioxolane from 1,2-propylene oxide and acetone. google.com This indicates the significant role of Lewis acids in both the formation and subsequent reactions of this dioxolane.

Rearrangement and Functionalization Reactions Involving the Dioxolane Moiety

The 2,2,4-trimethyl-1,3-dioxolane moiety can undergo a variety of rearrangement and functionalization reactions, allowing for the introduction of new chemical entities and the construction of more complex molecular architectures.

Photochemical Transformations and Stereoselective Additions

Photochemical reactions provide a powerful tool for the transformation of organic molecules, and dioxolanes are no exception. youtube.comyoutube.com Photochemical [2+2] cycloadditions, for example, are effective for creating strained four-membered ring systems. libretexts.org In the context of dioxolanes, these reactions can be initiated by the photoexcitation of a suitable chromophore within the molecule or by the use of a photosensitizer. nih.gov

While specific photochemical transformations of 2,2,4-trimethyl-1,3-dioxolane are not extensively documented in readily available literature, the principles of photochemical cycloaddition can be applied. For a photochemical reaction to occur, one of the reacting partners must be able to absorb light and form an excited state. libretexts.org In the case of 2,2,4-trimethyl-1,3-dioxolane, which lacks a strong chromophore, such reactions would likely require the presence of a photosensitizer or be part of an intramolecular reaction where a chromophore is present elsewhere in the molecule.

Stereoselective additions to the dioxolane ring or to molecules containing this moiety are crucial for the synthesis of chiral compounds. masterorganicchemistry.com The stereochemical outcome of these reactions is often dictated by the reaction mechanism and the steric and electronic properties of the reactants and catalysts involved. For example, the stereoselective formation of substituted 1,3-dioxolanes can be achieved through a three-component assembly involving the oxidative formation of a 1,3-dioxolan-2-yl cation intermediate and its subsequent stereoselective trapping. mdpi.comnih.gov

The table below summarizes the key aspects of photochemical transformations and stereoselective additions relevant to dioxolane chemistry.

| Transformation Type | Key Features | Potential Application for 2,2,4-Trimethyl-1,3-dioxolane |

| Photochemical [2+2] Cycloaddition | - Requires a chromophore or photosensitizer. libretexts.orgnih.gov- Forms strained 4-membered rings. libretexts.org | - Synthesis of complex polycyclic structures containing the dioxolane moiety. |

| Stereoselective Addition | - Formation of one stereoisomer over another. masterorganicchemistry.com- Can be controlled by catalysts and reaction conditions. nih.gov | - Synthesis of enantiomerically pure compounds for various applications. acs.org |

Radical Chain Processes for Dioxolane Functionalization

Radical chain processes offer a powerful method for the C-H functionalization of dioxolanes, allowing for the introduction of various substituents at specific positions on the ring. These reactions are typically initiated by a radical initiator, and the regioselectivity of the functionalization is influenced by the stability of the resulting radical intermediate.

For instance, the site-specific addition of 1,3-dioxolane to imines can be achieved through a thiol-promoted radical chain process. This metal-free and redox-neutral method allows for the synthesis of protected α-amino aldehydes. The reaction is dependent on the presence of both the thiol and a small amount of oxygen.

Fluorine-substituted dioxolanes have been studied to understand the effect of substituents on their free-radical polymerization. For example, 2-difluoromethylene-4-methyl-1,3-dioxolane undergoes free-radical polymerization to yield ring-opening products. elsevierpure.com The propensity for ring-opening versus vinyl addition is influenced by the substitution pattern on the dioxolane ring. elsevierpure.com

The following table outlines examples of radical chain processes involving dioxolanes.

| Reaction Type | Reactants | Key Conditions | Product |

| Addition to Imines | 1,3-Dioxolane, Imines | Thiol promoter, Oxygen | Protected α-amino aldehydes |

| Free-Radical Polymerization | 2-Difluoromethylene-4-methyl-1,3-dioxolane | Radical initiator | Ring-opening products elsevierpure.com |

Unexpected Ring Opening Phenomena in Complex Systems

While the 1,3-dioxolane ring is generally stable under many conditions, it can undergo unexpected ring-opening reactions, particularly in complex molecular systems or under specific catalytic conditions. These ring-opening events can sometimes be synthetically useful, providing access to new molecular scaffolds.

The cationic ring-opening polymerization of 1,3-dioxolane is a well-known process that can be prone to the formation of cyclic structures. rsc.org The mechanism of this polymerization can be influenced by the choice of catalyst and reaction conditions. In some cases, unexpected side reactions can occur during polymerization, such as a Tishchenko reaction facilitated by formaldehyde, which can be formed as a byproduct of ring-opening. rsc.org

In a study involving γ-hydroxy α,β-acetylenic aldehyde dimers containing a 1,3-dioxolane ring, an unusual opening of the dioxolane ring was observed upon treatment with ethylenediamine. researchgate.net This highlights how the reactivity of the dioxolane moiety can be influenced by the presence of other functional groups within the same molecule.

The table below provides examples of ring-opening phenomena in dioxolane systems.

| System | Conditions | Observed Phenomenon |

| Cationic Polymerization of 1,3-Dioxolane | Cationic initiator | Formation of cyclic oligomers rsc.org |

| Ring-Opening Polymerization of Dioxolanones | Salen aluminum catalysts | Competitive elimination and Tishchenko reaction rsc.org |

| γ-Hydroxy α,β-acetylenic aldehyde dimers | Ethylenediamine | Unusual opening of the dioxolane ring researchgate.net |

Mechanistic Investigations of Dioxolane Reactivity

A thorough understanding of the reaction mechanisms, including the nature of intermediates and transition states, is essential for predicting and controlling the outcomes of reactions involving the 2,2,4-trimethyl-1,3-dioxolane scaffold.

Proposed Intermediates and Transition States

Many reactions involving dioxolanes proceed through charged or radical intermediates. The stability of these intermediates often dictates the major reaction pathway.

In Lewis acid-catalyzed reactions, the formation of a 1,3-dioxolan-2-yl cation intermediate is a common mechanistic feature. mdpi.comnih.gov This intermediate is generated through the coordination of the Lewis acid to a ring oxygen, followed by cleavage of a C-O bond. The stereochemistry of the subsequent nucleophilic attack on this cation determines the stereochemical outcome of the product. mdpi.comnih.gov Computational studies can be employed to model the structure and stability of these cationic intermediates and the transition states leading to their formation and subsequent reactions. youtube.comyoutube.comyoutube.comyoutube.com

In radical reactions, the formation of a dioxolanyl radical is the key step. The position of the radical on the ring is determined by the C-H bond dissociation energies, with the most stable radical being preferentially formed. The subsequent reactions of this radical, such as addition to an unsaturated bond, lead to the functionalized product.

Ring-opening reactions of dioxolanes can also proceed through various intermediates. In cationic ring-opening polymerization, both active chain end and active monomer mechanisms have been proposed, each involving different types of propagating species. rsc.org The transition states in these reactions involve the breaking of a C-O bond in the dioxolane ring and the formation of a new bond with the growing polymer chain or monomer.

The following table lists some of the proposed intermediates in reactions of dioxolanes.

| Reaction Type | Proposed Intermediate |

| Lewis Acid-Catalyzed Reactions | 1,3-Dioxolan-2-yl cation mdpi.comnih.gov |

| Radical Functionalization | Dioxolanyl radical |

| Cationic Ring-Opening Polymerization | Oxonium ion (Active Chain End) rsc.org |

| Cationic Ring-Opening Polymerization | Protonated monomer (Active Monomer) rsc.org |

Role of Catalysts in Reaction Pathway Modulation

Acid Catalysis in Dioxolane Formation and Cleavage

The synthesis of 2,2,4-trimethyl-1,3-dioxolane, a cyclic ketal, is typically achieved through the acid-catalyzed reaction of acetone with 1,2-propanediol. This reversible reaction, known as ketalization, can be catalyzed by both Brønsted and Lewis acids. organic-chemistry.org Standard procedures often employ Brønsted acids like p-toluenesulfonic acid. organic-chemistry.orggoogle.com The catalyst facilitates the reaction by protonating the carbonyl oxygen of acetone, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the diol.

Conversely, the cleavage of the 2,2,4-trimethyl-1,3-dioxolane ring is also acid-catalyzed. organic-chemistry.org This process, known as hydrolysis or deprotection, is critical in synthetic chemistry where the dioxolane moiety is used as a protecting group for the carbonyl function of a ketone or the diol. The stability of the dioxolane ring is pH-dependent; it is stable under neutral and basic conditions but can undergo hydrolysis in the presence of aqueous acid. organic-chemistry.orgoakland.edu The mechanism involves protonation of one of the ring oxygen atoms, followed by ring-opening to form a hemi-ketal intermediate, which then breaks down to regenerate the original ketone and diol. Strong acids such as sulfuric acid, phosphoric acid, and p-toluenesulfonic acid are effective for this cleavage. google.com

Modulation of Synthesis Pathways

The choice of catalyst system can significantly modulate the synthetic pathway, affecting both conversion rates and product selectivity. Research into the synthesis of 2,2,4-trimethyl-1,3-dioxolane from 1,2-propylene oxide and acetone highlights the distinct advantages of specific catalytic systems.

A study detailed a method using a composite catalyst comprising an ionic liquid (1-alkyl-3-methylimidazolium salt) and anhydrous zinc chloride. google.com This system was shown to be highly efficient, overcoming issues like high cost and environmental concerns associated with catalysts like zinc trifluoromethanesulfonate. google.com The data below illustrates how catalyst choice directly impacts the reaction's efficiency and selectivity.

| Catalyst System | Substrates | 1,2-Propylene Oxide Conversion (%) | 2,2,4-Trimethyl-1,3-dioxolane Selectivity (%) | Reference |

|---|---|---|---|---|

| 1-Butyl-3-methylimidazolium bromide / Anhydrous Zinc Chloride | 1,2-Propylene Oxide and Acetone | 94-95 | 99-100 | google.com |

| Anhydrous Zinc Chloride (alone) | 1,2-Propylene Oxide and Acetone | 86 | N/A | google.com |

| Zinc trifluoromethanesulfonate | 1,2-Propylene Oxide and Acetone | N/A | 81 | google.com |

As the data shows, the combination of an ionic liquid with zinc chloride not only improves the conversion of the starting material compared to using zinc chloride alone but also achieves significantly higher selectivity for the desired 2,2,4-trimethyl-1,3-dioxolane product compared to zinc trifluoromethanesulfonate. google.com This demonstrates a clear modulation of the reaction pathway, favoring the formation of the target compound while minimizing side reactions.

Catalytic Control in Cleavage and Derivatization

Catalysts also direct the transformation of dioxolane rings into other valuable chemical structures. For instance, the acid-catalyzed cleavage of a related dioxolane (a metadioxane) in the presence of isobutyric acid does not simply revert to the starting materials but leads to the formation of isobutyraldehyde (B47883) and 2,2,4-trimethyl-1,3-pentanediol (B51712) diisobutyrate. google.com This type of acid-catalyzed transacetalization or cleavage-esterification reaction pathway is highly dependent on the catalytic conditions and the reactants present. organic-chemistry.orggoogle.com

Furthermore, specialized catalysts can achieve chemoselective cleavage under mild conditions. Lewis acids like erbium(III) triflate and cerium(III) triflate have been used for the deprotection of acetals and ketals at room temperature in wet nitromethane, offering a gentle alternative to harsh acidic hydrolysis. organic-chemistry.org Similarly, NaBArF₄ has been shown to facilitate the deprotection of dioxolanes in water at mild temperatures. wikipedia.org The development of such catalysts is crucial for substrates that are sensitive to strong acids, allowing for selective transformations without affecting other functional groups in the molecule.

The following table summarizes various catalysts used in the transformation of dioxolane scaffolds.

| Catalyst | Reaction Type | Function/Observation | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid | Formation / Cleavage | Standard Brønsted acid for ketalization and hydrolysis. | organic-chemistry.orggoogle.com |

| Sulfuric acid / Phosphoric acid | Cleavage | Strong acid catalysts for ring cleavage. | google.com |

| Ionic liquid / Anhydrous Zinc Chloride | Formation | High efficiency and selectivity for 2,2,4-trimethyl-1,3-dioxolane synthesis. | google.com |

| Erbium(III) triflate / Cerium(III) triflate | Cleavage (Deprotection) | Gentle Lewis acids for chemoselective cleavage under mild conditions. | organic-chemistry.org |

| NaBArF₄ | Cleavage (Deprotection) | Effective for deprotection in water at mild temperatures. | wikipedia.org |

| Iodine | Formation (Thioacetalization) | Catalyzes transthioacetalization of O,O-acetals. | organic-chemistry.org |

Advanced Applications of 2,2,4 Trimethyl 1,3 Dioxolane in Complex Organic Synthesis

2,2,4-Trimethyl-1,3-dioxolane (B74433) as a Protecting Group

The formation of a 2,2,4-trimethyl-1,3-dioxolane ring is a widely employed strategy for the temporary masking of reactive functional groups. This protection is crucial during multi-step syntheses to prevent unwanted side reactions. The compound itself is the product of protecting 1,2-propanediol with acetone (B3395972), or conversely, protecting acetone with 1,2-propanediol. The stability of the resulting 1,3-dioxolane (B20135) ring is finely balanced; it is resistant to basic and nucleophilic conditions but can be readily cleaved under acidic conditions, a characteristic that is exploited in various synthetic strategies.

Protection of 1,2-Diol Architectures

The reaction between a 1,2-diol and a ketone or aldehyde in the presence of an acid catalyst is a fundamental method for installing a 1,3-dioxolane protecting group. Acetone is particularly effective for the protection of 1,2-diols, leading to the formation of a five-membered dioxolane ring. nih.gov This transformation is favored because the alternative, protecting a 1,3-diol with acetone, would result in a six-membered ring where one of the geminal methyl groups is forced into a sterically unfavorable axial position. nih.gov Consequently, acetone exhibits a useful selectivity for 1,2-diols. nih.gov This principle allows for the selective protection of 1,2-diol moieties within a polyol system, leaving other diol types, such as 1,3- and 1,4-diols, available for subsequent reactions. ethz.ch

| Substrate | Protecting Reagent | Catalyst | Product | Finding |

| 1,2-Propanediol | Acetone | Acid (e.g., TsOH) | 2,2,4-Trimethyl-1,3-dioxolane | Forms a stable five-membered ring. nih.gov |

| meso-1,2-Diphenyl-1,2-ethanediol | tert-Butyl propynoate (B1239298) | DMAP | "Bocdene" acetal (B89532) | Demonstrates selective formation of five-membered dioxolanes. ethz.ch |

| Triol Substrate | tert-Butyl propynoate (1.1 equiv) | DMAP | 1,2-Diol protected product | Exclusively forms the five-membered dioxolane, leaving the third hydroxyl free. ethz.ch |

Protection of Aldehyde and Ketone Functionalities

Protecting carbonyl groups as 1,3-dioxolanes is a classic and effective strategy to mask their reactivity towards nucleophiles and bases. sigmaaldrich.com The reaction involves treating the aldehyde or ketone with a 1,2-diol, such as ethylene (B1197577) glycol or 1,2-propanediol, under acidic conditions. sigmaaldrich.com However, for substrates containing acid-sensitive groups, this method can be problematic. Research has shown that protection can proceed efficiently under mild, room-temperature conditions using catalysts like N-hydroxybenzenesulfonamide in the presence of a base such as triethylamine (B128534) (Et3N). wikipedia.org This approach avoids strong acids and is compatible with other acid-labile protecting groups like tert-butyldimethylsilyl (TBS) ethers or tert-butoxycarbonyl (Boc) groups. wikipedia.org

| Carbonyl Substrate | Diol | Catalyst/Conditions | Finding |

| Ketones & Aldehydes | Ethylene Glycol | N-hydroxybenzenesulfonamide, Et3N, CH2Cl2, rt | Protection proceeds within minutes at room temperature, preserving acid-sensitive groups. wikipedia.org |

| Aldehydes | Ethylene Glycol | Trialkyl orthoformate, Tetrabutylammonium (B224687) tribromide (cat.), Alcohol | A mild, chemoselective method that allows acetalization of an aldehyde in the presence of a ketone. sigmaaldrich.com |

| Ketones & Aldehydes | Ethylene Glycol | TMSOTf (cat.), MSTFA | Highly effective preparation of cyclic acetals under mild conditions with excellent yields. sigmaaldrich.com |

Chemoselective Protection in Polyfunctional Substrates

Chemoselectivity refers to the preferential reaction of a reagent with one functional group in the presence of other, similar functional groups. The formation of 1,3-dioxolanes can be achieved with high chemoselectivity. For example, aldehydes are generally more reactive towards acetal formation than ketones. This difference can be exploited to selectively protect an aldehyde in a molecule that also contains a ketone, by using carefully controlled conditions, such as employing trialkyl orthoformates with a catalytic amount of tetrabutylammonium tribromide. sigmaaldrich.com Another important example of chemoselectivity is seen in the protection of polyols. As mentioned previously, the reaction of 1,2-diols with reagents like tert-butyl propynoate to form five-membered dioxolane rings occurs selectively, without reacting with 1,3- or 1,4-diols present in the same molecule. ethz.ch

| Substrate Type | Selective Reaction | Conditions | Finding |

| Aldehyde vs. Ketone | Aldehyde protection | R. Gopinath, et al. (2002) sigmaaldrich.com | The method allows for the selective acetalization of an aldehyde while leaving a ketone functionality untouched. sigmaaldrich.com |

| 1,2-Diol vs. 1,3/1,4-Diol | 1,2-Diol protection | F. Arjona, et al. (1999) ethz.ch | Reaction with alkyl propynoates selectively forms five-membered dioxolane rings from 1,2-diols in polyol systems. ethz.ch |

2,2,4-Trimethyl-1,3-dioxolane Derivatives as Chiral Auxiliaries in Asymmetric Synthesis

Beyond its role as a simple protecting group, the dioxolane scaffold, when derived from enantiomerically pure starting materials, becomes a powerful tool for controlling stereochemistry. A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to direct a reaction to produce one enantiomer or diastereomer preferentially. wikipedia.orgnumberanalytics.com After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org Derivatives of 2,2,4-trimethyl-1,3-dioxolane, which possess a stereocenter at the C4 position, are valuable platforms for this purpose.

Design Principles for Chiral Dioxolane-Based Auxiliaries

The design of effective chiral auxiliaries based on the 1,3-dioxolane framework follows several key principles aimed at maximizing stereochemical control. A prominent example of this design philosophy is found in TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), which are C2-symmetric auxiliaries derived from tartaric acid. sigmaaldrich.comnih.gov

Key Design Principles:

Rigid Conformational Structure: The auxiliary must create a rigid and predictable three-dimensional environment. The five-membered dioxolane ring provides a conformationally constrained backbone. ethz.ch

Stereodirecting Elements: Large, sterically demanding groups are positioned on the auxiliary to block one face of the prochiral reaction center. This forces an incoming reagent to approach from the less hindered face, thereby controlling the stereochemical outcome. wikipedia.org In TADDOLs, the bulky aryl groups serve this function. sigmaaldrich.com

C2-Symmetry: Many successful auxiliaries, including TADDOLs, possess a C2 axis of symmetry. This symmetry simplifies the analysis of transition states by reducing the number of possible diastereomeric pathways, often leading to higher enantioselectivity. sfu.ca

Chelation and Lewis Acidity: The oxygen atoms of the dioxolane ring, or other heteroatoms introduced in its derivatives, can act as ligands to coordinate with metal ions (Lewis acids). This forms a chiral Lewis acid complex that can activate a substrate and create a highly organized, asymmetric environment for the reaction. ethz.chsigmaaldrich.com

Facile Attachment and Cleavage: The auxiliary must be easily attached to the substrate and, crucially, cleaved after the asymmetric transformation without racemizing the newly formed stereocenter. The acetal linkage of dioxolanes allows for cleavage under acidic conditions. sfu.ca

The application of these principles allows for the rational design of derivatives, such as (S)-4-(2,2,4-trimethyl-1,3-dioxolan-4-yl)-1-butanol, which serves as a key chiral intermediate in the synthesis of natural products like (-)-frontalin. elsevierpure.com

| Design Principle | Implementation in Dioxolane Auxiliaries | Example Auxiliary/System | Desired Outcome |

| Steric Hindrance | Introduction of bulky groups (e.g., Phenyl, Naphthyl) on the dioxolane backbone. | TADDOLs sigmaaldrich.com | Blocks one face of the substrate, directing nucleophilic attack or cycloaddition to the opposite face. |

| C2-Symmetry | Use of C2-symmetric diols derived from tartaric acid. | TADDOLs ethz.chnih.gov | Reduces the number of competing diastereomeric transition states, enhancing enantioselectivity. |

| Lewis Acid Coordination | Dioxolane oxygens or appended hydroxyl/amino groups chelate to a metal center (e.g., Ti, Cr). | Ti-TADDOLate complexes sigmaaldrich.com | Creates a rigid, chiral catalytic environment that activates the substrate and controls reaction stereochemistry. |

| Recoverability | Acetal linkage allows for cleavage under specific conditions. | Acid-catalyzed hydrolysis sfu.ca | The valuable chiral auxiliary can be recovered and reused after the synthesis. |

Diastereoselective Control in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds with specific stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries derived from 2,2,4-trimethyl-1,3-dioxolane can exert significant influence over the diastereoselectivity of these reactions, enabling the synthesis of complex molecules with multiple stereocenters. northwestern.eduorganic-chemistry.org

Asymmetric alkylation reactions are fundamental transformations for the creation of chiral centers. In this context, chiral auxiliaries based on the 2,2,4-trimethyl-1,3-dioxolane framework can be attached to a prochiral enolate. The steric bulk of the auxiliary then directs the approach of an incoming electrophile, leading to the preferential formation of one diastereomer. harvard.eduyork.ac.uk

The degree of diastereoselectivity is influenced by several factors, including the nature of the enolate counter-ion, the solvent, and the structure of the alkylating agent. harvard.eduyork.ac.uk For instance, the use of lithium enolates in the presence of lithium chloride has been shown to enhance diastereoselectivity in certain systems. wikipedia.org

Table 1: Asymmetric Alkylation Utilizing a Chiral Auxiliary

| Auxiliary System | Electrophile | Diastereomeric Ratio (d.r.) | Reference |

| Oxazolidinone | Benzyl bromide | 98:2 | williams.edu |

| Pseudoephedrine Amide | Methyl iodide | >95:5 | harvard.edu |

| Camphorsultam | Allyl iodide | >95:5 | harvard.edu |

This table presents illustrative data from various chiral auxiliary systems to demonstrate the principle of asymmetric alkylation and is not specific to 2,2,4-trimethyl-1,3-dioxolane derivatives.

Cyclopropane rings are important structural motifs found in numerous natural products and biologically active molecules. researchgate.netwiley-vch.de Asymmetric cyclopropanation reactions aim to construct these three-membered rings with high enantiopurity. Chiral auxiliaries can be employed to control the stereochemical outcome of these reactions. researchgate.netwiley-vch.de

One common strategy involves the attachment of a chiral auxiliary to an allylic alcohol. The hydroxyl group, in conjunction with the chiral auxiliary, can direct the cyclopropanating reagent (e.g., a Simmons-Smith type reagent) to one face of the double bond, resulting in a diastereoselective cyclopropanation. wiley-vch.dechem-station.com The diastereoselectivity of such reactions can be very high, often exceeding 95:5. wiley-vch.de

Table 2: Diastereoselective Cyclopropanation of Chiral Allylic Alcohols

| Substrate | Reagent | Diastereomeric Ratio (d.r.) | Reference |

| (E)-4-phenylbut-3-en-2-ol | Et₂Zn, CH₂I₂ | 92:8 | wiley-vch.de |

| (Z)-4-phenylbut-3-en-2-ol | Et₂Zn, CH₂I₂ | >99:1 | wiley-vch.de |

This table provides examples of diastereoselective cyclopropanation reactions of chiral allylic alcohols, a strategy conceptually similar to how a 2,2,4-trimethyl-1,3-dioxolane-based auxiliary might be used.

1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings. wikipedia.orgnih.gov When a chiral auxiliary is attached to the dipolarophile, it can effectively control the facial selectivity of the cycloaddition, leading to the formation of a specific diastereomer. wikipedia.org This strategy has been successfully applied to the synthesis of a variety of heterocyclic compounds. wikipedia.org The stereochemical outcome is often rationalized by considering the steric hindrance imposed by the auxiliary, which blocks one face of the dipolarophile from the approaching 1,3-dipole. wikipedia.org

Table 3: Asymmetric 1,3-Dipolar Cycloaddition

| Dipolarophile with Chiral Auxiliary | 1,3-Dipole | Diastereomeric Excess (d.e.) | Reference |

| N-Acryloyl-4-isopropyl-5,5-diphenyloxazolidin-2-one | Nitrone | >95% | rsc.org |

| N-Crotonoyl-4-benzyl-2-oxazolidinone | Nitrile Oxide | 90% | williams.edu |

This table illustrates the application of chiral auxiliaries in asymmetric 1,3-dipolar cycloadditions, demonstrating the high levels of stereocontrol achievable.

The Diels-Alder reaction is a classic and highly efficient method for the construction of six-membered rings. harvard.eduresearchgate.net Attaching a chiral auxiliary to the dienophile is a well-established strategy for inducing asymmetry in this reaction. harvard.edursc.org The auxiliary can influence the endo/exo selectivity and, more importantly, the facial selectivity of the cycloaddition. harvard.eduresearchgate.net Lewis acid catalysis is often employed in these reactions to enhance both the reaction rate and the diastereoselectivity. harvard.edu The stereochemical outcome can typically be predicted by considering the chelated transition state formed between the Lewis acid, the dienophile, and the chiral auxiliary. harvard.edu

Table 4: Asymmetric Diels-Alder Reactions with Chiral Auxiliaries

| Dienophile with Chiral Auxiliary | Diene | Lewis Acid | endo:exo | Diastereomeric Ratio (d.r.) | Reference |

| N-Acryloyl-(S)-4-benzyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | >99:1 | 99:1 | harvard.edu |

| N-Crotonoyl-(S)-4-benzyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | 97:3 | 98:2 | harvard.edu |

This table showcases the effectiveness of chiral auxiliaries in controlling the stereochemical outcome of Diels-Alder reactions.

Auxiliary Cleavage and Product Isolation Strategies

A crucial step in any synthesis employing a chiral auxiliary is its removal from the product molecule once it has served its purpose. wikipedia.org The cleavage conditions must be mild enough to avoid racemization or decomposition of the desired product. For auxiliaries attached via an amide linkage, common cleavage methods include hydrolysis under acidic or basic conditions, or reduction with hydride reagents. williams.edu For example, N-acyloxazolidinones can be hydrolyzed with aqueous lithium hydroxide (B78521) or cleaved reductively with lithium borohydride (B1222165) to yield the corresponding carboxylic acid or primary alcohol, respectively. williams.edu The choice of cleavage method depends on the desired functionality in the final product. Following cleavage, the product is typically isolated and purified using standard techniques such as chromatography or crystallization. williams.edu

2,2,4-Trimethyl-1,3-dioxolane Derivatives as Chiral Ligands and Catalysts

The integration of the 1,3-dioxolane framework into ligand structures has been a cornerstone of asymmetric catalysis. The rigid, chiral environment provided by the dioxolane ring is instrumental in inducing enantioselectivity in a variety of chemical transformations.

While direct derivatization of 2,2,4-trimethyl-1,3-dioxolane into mainstream chiral ligands is not extensively documented, the broader class of 1,3-dioxolane-containing ligands is dominated by the highly successful TADDOLs (α,α,α',α'-tetraaryl-2,2-disubstituted 1,3-dioxolane-4,5-dimethanols). wikipedia.org These C₂-symmetric chiral diols are synthesized from the acetal or ketal of a tartrate ester, where the 2,2-disubstituted dioxolane ring is a core structural feature. ethz.ch The reaction of the tartrate ester acetonide with aryl Grignard reagents yields the corresponding TADDOL. wikipedia.org

These ligands, featuring a 2,2-dimethyl-1,3-dioxolane (B146691) backbone similar to the title compound, are exceptionally versatile. ethz.ch Their pre-organized structure, stabilized by intramolecular hydrogen bonding, makes them highly effective in forming well-defined chiral metal complexes, particularly with titanium, which act as efficient Lewis acid catalysts. ethz.chsigmaaldrich.com The principle extends to other chiral diols, such as the 1,2-propanediol precursor of 2,2,4-trimethyl-1,3-dioxolane, which can serve as chiral building blocks for ligands used in asymmetric transformations. nih.gov

Table 1: Key Features of TADDOL Ligands

| Feature | Description | Reference |

|---|---|---|

| Structure | α,α,α',α'-tetraaryl-2,2-disubstituted 1,3-dioxolane-4,5-dimethanol | wikipedia.org |

| Symmetry | C₂-Symmetric | ethz.ch |

| Precursor | Tartaric acid acetonide (a 1,3-dioxolane derivative) | wikipedia.org |

| Common Metal | Titanium (forming Ti-TADDOLate complexes) | sigmaaldrich.com |

| Key Advantage | Forms well-defined, propeller-like chiral environments around the metal center. | ethz.ch |

The primary application of TADDOL-metal complexes is in the enantioselective nucleophilic addition to carbonyl compounds. sigmaaldrich.com Specifically, Ti-TADDOLate complexes are highly effective catalysts for the addition of organozinc reagents to aldehydes, producing chiral secondary alcohols with high levels of enantioselectivity. sigmaaldrich.com The well-defined chiral pocket created by the TADDOL ligand effectively shields one face of the aldehyde, directing the approach of the nucleophile.

While the direct application of TADDOLs in enantioselective sulfoxidation is less common, the underlying principle of using chiral metal complexes for oxidation is well-established. Chiral titanium and vanadium complexes, for instance, are known to catalyze the asymmetric oxidation of sulfides to sulfoxides using an oxidant like hydrogen peroxide. The development of new chiral ligands, including those derived from readily available terpenes, for vanadium-catalyzed sulfoxidation highlights the ongoing search for efficient catalytic systems for this important transformation. sigmaaldrich.com

Table 2: Applications of Dioxolane-Type Ligands in Asymmetric Catalysis

| Reaction Type | Catalyst System | Role of Dioxolane Ligand | Example Outcome | Reference |

|---|---|---|---|---|

| Alkylzinc Addition | Ti-TADDOLate | Creates a chiral environment to control the facial selectivity of nucleophilic attack on aldehydes. | High enantioselectivity in the formation of chiral secondary alcohols. | sigmaaldrich.com |

| Sulfide Oxidation | Vanadium-Schiff Base Complex | Provides a chiral scaffold to direct the stereochemical outcome of the oxidation. | Formation of chiral sulfoxides from prochiral sulfides. | sigmaaldrich.com |

The use of molecules containing the 2,2,4-trimethyl-1,3-dioxolane framework as organocatalysts is not a widely reported strategy. The literature more commonly describes the synthesis of dioxolanes and other heterocycles using chiral organocatalysts, rather than using dioxolane derivatives as the catalysts themselves. nih.gov For example, bifunctional organocatalysts have been developed for the asymmetric formal [3+2] cycloaddition to produce optically active 1,3-dioxolanes. In these instances, the catalyst activates the substrates and controls the stereochemistry of the ring formation, but the dioxolane is the product, not the catalyst.

2,2,4-Trimethyl-1,3-dioxolane as a Precursor in Multi-Step Syntheses

Beyond its role as a protecting group, 2,2,4-trimethyl-1,3-dioxolane functions as a stable precursor for generating valuable building blocks in larger synthetic campaigns. Its ability to be easily cleaved under specific conditions makes it a useful synthetic intermediate.

2,2,4-Trimethyl-1,3-dioxolane is the acetone ketal (or acetonide) of 1,2-propanediol. nih.gov As a cyclic ketal, it is stable under basic and nucleophilic conditions but can be readily hydrolyzed under acidic conditions to regenerate the diol. organic-chemistry.org This deprotection is a fundamental transformation in organic synthesis. The hydrolysis of substituted 2,2-dimethyl-1,3-dioxolanes, such as 4-(azol-1-ylmethyl)-2,2-dimethyl-1,3-dioxolanes, by boiling in methanol (B129727) with an equimolar amount of hydrochloric acid, proceeds in quantitative yield to furnish the corresponding 1,2-diols. rasayanjournal.co.in This efficient and clean conversion underscores the utility of the dioxolane as a stable precursor to 1,2-propanediol, allowing its two hydroxyl groups to be masked during intermediate synthetic steps and revealed when needed.

While 2,2,4-trimethyl-1,3-dioxolane is a precursor to the C3 compound 1,2-propanediol, its role as a direct precursor in the synthesis of more complex polyfunctional compounds like 2,2,4-trimethyl-1,3-pentanediol (B51712) is not supported by established synthetic routes. The industrial synthesis of 2,2,4-trimethyl-1,3-pentanediol and its widely used monoisobutyrate ester (a coalescing agent in paints) starts from isobutyraldehyde (B47883), not 2,2,4-trimethyl-1,3-dioxolane. researchgate.net

The established process involves a base-catalyzed self-condensation of two molecules of isobutyraldehyde (an aldol (B89426) condensation) followed by a crossed Cannizzaro reaction with another molecule of isobutyraldehyde, which acts as a hydride donor. google.compatsnap.com This one-step process efficiently constructs the C8 backbone of the pentanediol (B8720305) derivative. Various catalysts, including sodium hydroxide and sodium methoxide, have been optimized for this transformation, achieving high conversion of isobutyraldehyde and excellent selectivity for the desired product. researchgate.netpatsnap.com Therefore, the synthesis of these complex pentanediol derivatives follows a distinct pathway that does not utilize 2,2,4-trimethyl-1,3-dioxolane as a starting material.

Dioxolane Scaffolds in CO2 Fixation Chemistry

The chemical fixation of carbon dioxide (CO2) is a cornerstone of green chemistry, aiming to convert this abundant greenhouse gas into valuable chemicals. researchgate.netchemistryviews.org One of the most efficient methods for CO2 utilization is its reaction with epoxides to form cyclic carbonates, a process that is 100% atom-economical. researchgate.netrsc.org These five-membered cyclic carbonates are not only useful as polar aprotic solvents and electrolytes in lithium-ion batteries but also serve as important intermediates in the synthesis of pharmaceuticals and polymers. chemistryviews.orgresearchgate.net The development of catalytic systems for the cycloaddition of CO2 to epoxides is a vibrant area of research, with a significant focus on producing enantiomerically pure cyclic carbonates, which are crucial chiral building blocks in organic synthesis. researchgate.netnih.gov

Synthesis of Enantiopure Cyclic Carbonates from Amino Epoxides

A significant advancement in CO2 fixation is the highly selective synthesis of enantiopure cyclic carbonates from chiral amino epoxides. Research has demonstrated that the reaction of enantiopure (2R,1'S)- or (2S,1'S)-2-(1-aminoalkyl)epoxides with carbon dioxide can proceed with total selectivity to yield the corresponding enantiopure (4R,1'S)- or (4S,1'S)-4-(1-aminoalkyl)-2-oxo-1,3-dioxolanes. acs.org This transformation is noteworthy for its mild reaction conditions, often utilizing CO2 generated from the acidic treatment of an aqueous sodium bicarbonate solution at room temperature, and does not necessitate the use of metal catalysts or high-pressure environments. acs.org

The reaction proceeds with complete retention of stereochemistry at the carbon atoms of the original epoxide ring. This is a critical feature, as it allows for the direct translation of the epoxide's chirality to the cyclic carbonate product. The mechanism involves the activation of the epoxide, followed by the nucleophilic attack of the carbonate precursor and subsequent intramolecular cyclization. This method has been successfully applied to a variety of amino epoxides, demonstrating its versatility in generating a range of enantiopure cyclic carbonates with high yields. acs.org

The resulting enantiopure 4-(1-aminoalkyl)-2-oxo-1,3-dioxolanes are valuable synthetic intermediates. For instance, they can be readily transformed into the corresponding chiral vicinal diols through reduction with reagents like lithium aluminium hydride or by basic hydrolysis, further highlighting their utility in asymmetric synthesis. acs.org

Table 1: Synthesis of Enantiopure Cyclic Carbonates from Amino Epoxides and CO2

| Entry | Amino Epoxide Substrate | Product (Cyclic Carbonate) | Yield (%) |

| 1 | (2R,1'S)-2-(1-Amino-2-phenylethyl)oxirane | (4R,1'S)-4-(1-Amino-2-phenylethyl)-1,3-dioxolan-2-one | 91 |

| 2 | (2S,1'S)-2-(1-Amino-2-phenylethyl)oxirane | (4S,1'S)-4-(1-Amino-2-phenylethyl)-1,3-dioxolan-2-one | 88 |

| 3 | (2R,1'S)-2-(1-Amino-3-methylbutyl)oxirane | (4R,1'S)-4-(1-Amino-3-methylbutyl)-1,3-dioxolan-2-one | 85 |

| 4 | (2S,1'S)-2-(1-Amino-3-methylbutyl)oxirane | (4S,1'S)-4-(1-Amino-3-methylbutyl)-1,3-dioxolan-2-one | 82 |

| 5 | (2R,1'S)-2-(1-Aminopropyl)oxirane | (4R,1'S)-4-(1-Aminopropyl)-1,3-dioxolan-2-one | 89 |

| 6 | (2S,1'S)-2-(1-Aminopropyl)oxirane | (4S,1'S)-4-(1-Aminopropyl)-1,3-dioxolan-2-one | 86 |

This table presents data on the synthesis of various enantiopure cyclic carbonates from their corresponding amino epoxide precursors as reported in the scientific literature. acs.org

Stereochemical Investigations of 2,2,4 Trimethyl 1,3 Dioxolane and Its Chiral Derivatives

Diastereomeric and Enantiomeric Excess Determination Methodologies

In asymmetric synthesis utilizing chiral derivatives of 2,2,4-trimethyl-1,3-dioxolane (B74433), the determination of the diastereomeric excess (de) and enantiomeric excess (ee) of the products is of paramount importance. Several analytical techniques are commonly employed for this purpose.

Chromatographic Methods: Chiral chromatography is a powerful tool for separating enantiomers and diastereomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are widely used. For 1,3-dioxolane (B20135) derivatives, amylose-based columns have been shown to be effective in chiral separations using supercritical fluid chromatography (SFC), a technique that often provides faster and more efficient separations than HPLC. nih.gov The choice of the organic modifier in the mobile phase is a critical parameter that significantly impacts the resolution of the stereoisomers. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy offers a versatile and often rapid method for determining stereochemical purity. To distinguish between enantiomers, which are isochronous (have identical NMR spectra) in an achiral solvent, a chiral environment must be created. This can be achieved through the use of:

Chiral Derivatizing Agents (CDAs): The chiral analyte is reacted with a CDA to form diastereomers, which have different chemical shifts in a standard NMR solvent. Chiral boric acids have been developed as effective CDAs for the enantiodiscrimination of diols, forming stable cyclic esters with distinguishable NMR signals. nih.gov

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, forming transient diastereomeric complexes with the analyte. This interaction can induce chemical shift differences between the enantiomers. researchgate.netresearchgate.net Tetraaza macrocyclic compounds have been shown to be effective CSAs for the discrimination of dipeptide derivatives. rsc.org

Chiral Lanthanide Shift Reagents: These reagents can also be used to induce chemical shift differences between enantiomers.

For the determination of diastereomeric excess, standard ¹H or ¹³C NMR spectroscopy is usually sufficient, as diastereomers are chemically distinct and should exhibit different chemical shifts for corresponding nuclei. ontosight.ai

Optical Methods: Techniques like circular dichroism (CD) spectroscopy can be employed, particularly when the stereoisomers possess a chromophore. By creating a series of CD spectra for varying ratios of stereoisomers, multivariate regression models can be trained to predict the complete stereoisomeric composition of a sample. nih.govrsc.org

Table 2: Methodologies for Determining Stereochemical Purity of 2,2,4-Trimethyl-1,3-dioxolane Derivatives

| Methodology | Principle | Application |

| Chiral Chromatography (HPLC, GC, SFC) | Differential interaction of stereoisomers with a chiral stationary phase. | Separation and quantification of enantiomers and diastereomers. nih.gov |

| NMR with Chiral Auxiliaries | Formation of diastereomeric species (covalent or transient) with distinct NMR spectra. | Determination of enantiomeric excess. nih.govresearchgate.netresearchgate.net |

| Standard NMR Spectroscopy | Inherent chemical shift differences between diastereomers. | Determination of diastereomeric excess. ontosight.ai |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. | Determination of enantiomeric and diastereomeric excess, often in high-throughput screening. nih.govrsc.org |

Factors Influencing Stereochemical Induction in Dioxolane-Mediated Reactions

Chiral 1,3-dioxolanes, including derivatives of 2,2,4-trimethyl-1,3-dioxolane, can be used as chiral auxiliaries to control the stereochemical outcome of a reaction. The auxiliary is temporarily incorporated into the substrate, directs the stereoselective formation of a new stereocenter, and is subsequently removed. The effectiveness of stereochemical induction depends on several factors:

The Nature of the Chiral Auxiliary: The steric and electronic properties of the dioxolane auxiliary are paramount. The substituents on the chiral dioxolane create a biased steric environment, forcing the incoming reagent to approach from the less hindered face.

Reaction Conditions: Temperature, solvent, and the presence of Lewis acids can all influence the degree of stereochemical induction. Lewis acids can coordinate to the oxygen atoms of the dioxolane ring, altering its conformation and enhancing the steric bias.

The Substrate and Reagent: The structure of the substrate and the nature of the reagent also play a crucial role. The interplay between the steric demands of the substrate, reagent, and the chiral auxiliary determines the final stereochemical outcome.

For instance, in reactions involving enolates derived from chiral 1,3-dioxolanes, the facial selectivity of alkylation is dictated by the preferred conformation of the enolate, which is in turn influenced by the substituents on the dioxolane ring.

Stereoelectronic Effects within the Dioxolane Moiety

Stereoelectronic effects are orbital interactions that influence the shape and reactivity of molecules. In the 2,2,4-trimethyl-1,3-dioxolane moiety, several such effects are at play:

The Anomeric Effect: This is a well-known stereoelectronic effect in heterocyclic systems containing a heteroatom adjacent to another heteroatom. It describes the tendency of an electronegative substituent at the anomeric carbon (C2 in this case) to occupy an axial position, which is counterintuitive from a purely steric standpoint. This preference is explained by a stabilizing hyperconjugative interaction between a lone pair on one of the ring oxygens and the antibonding σ* orbital of the C-substituent bond. While 2,2,4-trimethyl-1,3-dioxolane does not have an electronegative substituent at C2, the principles of the anomeric effect are fundamental to understanding the electron distribution and reactivity of the acetal (B89532) group.

The Gauche Effect: This effect describes the tendency of certain groups to adopt a gauche conformation (a dihedral angle of approximately 60°) rather than the sterically less hindered anti conformation. This is often observed in systems with adjacent electronegative atoms and is attributed to stabilizing hyperconjugative interactions. chemeurope.com In the flexible 1,3-dioxolane ring, the relative orientations of the C-O bonds and adjacent C-H or C-C bonds are influenced by such gauche interactions.

These stereoelectronic effects, while subtle, collectively influence the conformational preferences and reactivity of the 2,2,4-trimethyl-1,3-dioxolane ring system and its derivatives.

Analytical Techniques for the Characterization of 2,2,4 Trimethyl 1,3 Dioxolane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2,2,4-trimethyl-1,3-dioxolane (B74433) and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of a related derivative, methyl 2,2,4-trimethyl-1,3-dioxolane-4-carboxylate, the proton signals would provide key insights into the substitution pattern of the dioxolane ring. rsc.org The chemical shifts, signal integrations, and coupling patterns would allow for the assignment of each proton to its specific position in the molecule. researchgate.netlibretexts.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. thieme-connect.de Studies on methyl-substituted 1,3-dioxolanes have shown that the chemical shifts of the methyl group carbons are sensitive to their steric environment. researchgate.net For instance, significant transannular nonbonded interactions between methyl groups, as seen in 2,2,4-trimethyl-1,3-dioxolane, can influence their chemical shifts. researchgate.net The typical chemical shift ranges for carbons in similar environments, such as acetals, are well-established, aiding in the spectral interpretation. oregonstate.edu

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for 2,2,4-trimethyl-1,3-dioxolane

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (quaternary) | 90 - 110 |

| C4 (methine) | 70 - 80 |

| C5 (methylene) | 60 - 70 |

| C2-CH₃ (gem-dimethyl) | 20 - 30 |

| C4-CH₃ | 15 - 25 |

Note: These are approximate ranges and can be influenced by the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2,2,4-trimethyl-1,3-dioxolane displays characteristic absorption bands corresponding to the vibrations of its constituent bonds. nist.gov

The most prominent features in the IR spectrum of 2,2,4-trimethyl-1,3-dioxolane include strong C-H stretching vibrations from the methyl and methylene (B1212753) groups, typically observed in the 2850-2960 cm⁻¹ region. libretexts.orgpressbooks.pub The presence of the ether linkages within the dioxolane ring gives rise to strong C-O stretching bands in the fingerprint region, generally between 1000 and 1300 cm⁻¹. uniroma1.it The absence of strong absorptions in other regions, such as a broad band around 3200-3600 cm⁻¹ (indicative of an O-H group) or a sharp peak around 1700 cm⁻¹ (indicative of a C=O group), confirms the identity of the basic dioxolane structure. maricopa.edu

Table 2: Key IR Absorption Bands for 2,2,4-trimethyl-1,3-dioxolane

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 2990 - 2850 | C-H stretch | Alkane (CH₃, CH₂, CH) |

| 1470 - 1430 | C-H bend | Alkane (CH₃, CH₂) |

| 1380 - 1370 | C-H bend | Gem-dimethyl |

| 1250 - 1050 | C-O stretch | Acetal (B89532)/Ether |

Source: Data compiled from NIST Chemistry WebBook and general IR spectroscopy correlation tables. nist.govuniroma1.it

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and gain structural information through the analysis of fragmentation patterns. For 2,2,4-trimethyl-1,3-dioxolane, with a molecular weight of 116.16 g/mol , the mass spectrum provides a unique fingerprint. nih.govnist.gov

In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) would be observed at an m/z of 116. The fragmentation of the molecular ion is characteristic of the dioxolane structure. A prominent fragmentation pathway for cyclic acetals and ketals involves the cleavage of the C-O bonds and the bonds adjacent to the ring. One of the most significant fragments for 2,2,4-trimethyl-1,3-dioxolane is the loss of a methyl group, resulting in a stable ion at m/z 101. Further fragmentation can lead to other characteristic ions.

Table 3: Major Fragments in the Mass Spectrum of 2,2,4-trimethyl-1,3-dioxolane

| m/z | Proposed Fragment |

|---|---|

| 116 | [C₆H₁₂O₂]⁺ (Molecular Ion) |

| 101 | [M - CH₃]⁺ |

| 59 | [C₃H₇O]⁺ |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

Source: Data compiled from NIST Mass Spectrometry Data Center. nist.govspectrabase.com

Chromatographic Methods for Purity Assessment and Isomer Separation (GC, HPLC)

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of 2,2,4-trimethyl-1,3-dioxolane and for separating its isomers.

Gas Chromatography (GC) , owing to the volatility of 2,2,4-trimethyl-1,3-dioxolane, is an ideal method for purity analysis. alfa-chemistry.com A flame ionization detector (FID) is commonly used for this purpose due to its high sensitivity towards organic compounds. publisso.deresearchgate.net The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. For the separation of isomers of related trimethyl-1,3-dioxolanes, capillary columns with various stationary phases can be employed, with the retention time being dependent on the boiling point and polarity of the isomers. nist.govbibliotekanauki.pl

High-Performance Liquid Chromatography (HPLC) is particularly valuable for the separation of non-volatile derivatives and stereoisomers of 2,2,4-trimethyl-1,3-dioxolane. For the separation of diastereomers of dioxolane derivatives, normal-phase HPLC on a silica (B1680970) gel column or reversed-phase HPLC can be effective. nih.gov Chiral HPLC, utilizing a chiral stationary phase, is the method of choice for resolving enantiomers. nacalai.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar modifier, is critical for achieving optimal separation.

X-ray Crystallography for Absolute Stereochemistry Determination

For chiral derivatives of 2,2,4-trimethyl-1,3-dioxolane, X-ray crystallography is the definitive method for determining the absolute stereochemistry of the stereogenic centers. nih.gov This technique provides a three-dimensional map of the electron density in a single crystal, allowing for the precise determination of the spatial arrangement of atoms.

The absolute configuration of a chiral molecule can be established by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. rsc.orgnih.gov This is particularly effective when heavier atoms are present in the structure. However, even for light-atom structures, careful data collection and analysis can yield the absolute configuration. The successful application of X-ray crystallography has been demonstrated in the structural elucidation of various chiral 1,3-dioxolan-4-one (B8650053) derivatives, where the absolute configuration of the products of stereoselective reactions was unequivocally confirmed. nih.gov This technique is often used in conjunction with other chiroptical methods, such as electronic circular dichroism (ECD), to provide a comprehensive understanding of the stereochemistry. rsc.org

Table of Compounds Mentioned

| Compound Name |

|---|

| 2,2,4-Trimethyl-1,3-dioxolane |

| Methyl 2,2,4-trimethyl-1,3-dioxolane-4-carboxylate |

| 2,4,6-Trimethylbenzaldehyde |

| 2,4-thiazolidinedione |

| 1,3-dioxolane (B20135) |

| (+)- and (-)-2,2,4-trimethyl-1,3-dioxolane-4-carboxaldehyde |

| Chiral 1,3-dioxolan-4-ones |

Computational and Theoretical Studies on 2,2,4 Trimethyl 1,3 Dioxolane

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and the distribution of electrons. These calculations, typically employing methods like Density Functional Theory (DFT), provide a theoretical framework for understanding molecular properties.

While specific, in-depth quantum chemical studies on 2,2,4-trimethyl-1,3-dioxolane (B74433) are sparse, computational data is available through databases such as PubChem. nih.gov These databases provide computed descriptors that offer a glimpse into the molecule's theoretical characteristics.

For instance, a study on the related compound 2-methoxy-1,3-dioxolane (B17582) using the DFT/B3LYP/6-311++G(d,p) method provides a template for the type of data that can be generated. researchgate.net In this study, optimized bond lengths, bond angles, and dihedral angles were calculated and compared with experimental values, showing slight deviations that are attributed to the calculations being performed on an isolated molecule in the gaseous phase versus the experimental data from the liquid state. researchgate.net

Table 1: Computed Properties for 2,2,4-Trimethyl-1,3-dioxolane

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H12O2 | nih.gov |

| Molecular Weight | 116.16 g/mol | nih.gov |

| XLogP3 | 1.3 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 116.083729621 g/mol | nih.gov |

| Monoisotopic Mass | 116.083729621 g/mol | nih.gov |

| Topological Polar Surface Area | 18.5 Ų | nih.gov |

| Heavy Atom Count | 8 | nih.gov |

| Formal Charge | 0 | nih.gov |

| Complexity | 104 | nih.gov |

| Isotope Atom Count | 0 | nih.gov |

| Defined Atom Stereocenter Count | 0 | nih.gov |

| Undefined Atom Stereocenter Count | 1 | nih.gov |

| Defined Bond Stereocenter Count | 0 | nih.gov |

| Undefined Bond Stereocenter Count | 0 | nih.gov |

| Covalently-Bonded Unit Count | 1 | nih.gov |

This data is computationally generated and provided by PubChem.

The electronic structure of 2,2,4-trimethyl-1,3-dioxolane, including the distribution of electron density and the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), could be elucidated through similar DFT calculations. These parameters are crucial for predicting the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability.

Computational Modeling of Reaction Mechanisms and Energy Profiles

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions and their associated energy changes. For 2,2,4-trimethyl-1,3-dioxolane, this would typically involve studying its formation from acetone (B3395972) and propylene (B89431) glycol or its hydrolysis back to these precursors.

While specific computational studies on the reaction mechanisms of 2,2,4-trimethyl-1,3-dioxolane are not readily found, the general mechanism for the formation of 1,3-dioxolanes is well-established. It involves the acid-catalyzed reaction of a ketone or aldehyde with a 1,2-diol. Computational modeling could be employed to:

Map the Reaction Coordinate: By calculating the energy of the system at various points along the reaction pathway, a detailed energy profile can be constructed.

Identify Transition States: These are the highest energy points along the reaction coordinate and represent the "bottleneck" of the reaction. The structure and energy of the transition state determine the reaction rate.

The NIST Chemistry WebBook does contain reaction thermochemistry data for 2,2,4-trimethyl-1,3-dioxolane, which can be used to validate computational predictions of reaction enthalpies. nist.govnist.gov

Prediction of Spectroscopic Parameters

Computational chemistry provides methods to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. While experimental ¹³C NMR data for 2,2,4-trimethyl-1,3-dioxolane is available in the PubChem database, specific computational predictions for this molecule are not published. nih.gov Recent advancements in this field have even integrated DFT calculations with graph neural networks to achieve higher accuracy in predicting NMR chemical shifts for a large dataset of organic molecules. nih.gov

Infrared (IR) Spectroscopy: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. The NIST WebBook provides an experimental IR spectrum for 2,2,4-trimethyl-1,3-dioxolane. nist.govnist.gov A computational study on 2-methoxy-1,3-dioxolane demonstrated the calculation of harmonic vibrational frequencies at the B3LYP/6-311++G(d,p) level, which were then compared to experimental FT-IR and FT-Raman spectra. researchgate.net A similar approach could be applied to 2,2,4-trimethyl-1,3-dioxolane to assign its experimental vibrational bands.

Table 2: Illustrative Vibrational Frequencies for a Related Dioxolane Derivative

| Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| C-H stretch | 2990-3050 | 2980-3030 | Asymmetric and symmetric stretching |

| C-O stretch | 1050-1150 | 1060-1140 | Stretching of the dioxolane ring |

| C-C stretch | 900-1000 | 920-980 | Ring and substituent stretching |

This is a representative table based on typical values for 1,3-dioxolane (B20135) derivatives and does not represent actual calculated data for 2,2,4-trimethyl-1,3-dioxolane.

Elucidation of Stereoselectivity Using Computational Chemistry Approaches

2,2,4-Trimethyl-1,3-dioxolane possesses a chiral center at the C4 position of the dioxolane ring, meaning it can exist as a pair of enantiomers. The synthesis of this compound from prochiral or chiral starting materials can lead to stereoselectivity, where one stereoisomer is formed in preference to another.

Computational chemistry offers powerful methods to understand the origins of stereoselectivity. By modeling the transition states of the key bond-forming steps, the energy difference between the pathways leading to the different stereoisomers can be calculated. The stereoisomer that is formed via the lower energy transition state is predicted to be the major product.

While specific computational studies on the stereoselectivity of 2,2,4-trimethyl-1,3-dioxolane formation are not available, research on other substituted heterocycles demonstrates the utility of this approach. For example, DFT calculations have been used to investigate the origin of stereoselectivity in the synthesis of cis-1,4-disubstituted six-membered heterocycles, revealing that non-covalent interactions in the transition state can dictate the stereochemical outcome. nih.gov A similar computational investigation could be applied to the formation of 2,2,4-trimethyl-1,3-dioxolane to rationalize and predict the stereochemical course of its synthesis.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,2,4-Trimethyl-1,3-dioxolane |

| 2-Methoxy-1,3-dioxolane |

| Acetone |

Future Research Directions and Emerging Paradigms in 2,2,4 Trimethyl 1,3 Dioxolane Chemistry

Development of Novel and Highly Efficient Catalytic Systems

The synthesis of 2,2,4-trimethyl-1,3-dioxolane (B74433), typically achieved through the acetalization of 1,2-propanediol with acetone (B3395972), is a cornerstone of its chemistry. nist.gov Future research is intensely focused on creating more efficient, selective, and environmentally benign catalytic systems.

Current research has moved beyond traditional acid catalysts to explore a range of innovative alternatives. organic-chemistry.org A promising approach involves the use of a dual-catalyst system composed of an ionic liquid, specifically 1-alkyl-3-methylimidazolium salt, and anhydrous zinc chloride. google.com This combination has been shown to improve catalytic efficiency for the reaction of 1,2-propylene oxide and acetone, offering high conversion rates (94-95%) and selectivity (99-100%) for 2,2,4-trimethyl-1,3-dioxolane. google.com This method presents a more cost-effective and less polluting alternative to catalysts like zinc trifluoromethanesulfonate. google.com

Another frontier is the application of ruthenium-based molecular catalysts, such as [Ru(triphos)(tmm)], for the synthesis of dioxolanes from diols. d-nb.infonih.gov These catalysts are particularly noteworthy for their ability to utilize carbon dioxide or formic acid as a C1 source for the acetal (B89532) methylene (B1212753) unit, representing a significant step towards sustainable chemical production. nih.gov For instance, the reaction of bioderived diols with CO2 has yielded the corresponding dioxolanes, demonstrating a pathway that combines biomass utilization with carbon capture. nih.gov

Heterogeneous catalysts, like graphene oxide, are also gaining traction. researchgate.net Graphene oxide has been successfully used to catalyze the synthesis of 1,3-dioxolanes from epoxides and ketones under ultrasonic irradiation, offering advantages such as mild reaction conditions, short reaction times, and catalyst reusability. researchgate.net The development of such solid-supported catalysts simplifies product purification and aligns with the principles of green chemistry.

Furthermore, the synergy between biocatalysis and chemocatalysis is opening new avenues. d-nb.infonih.gov Chemoenzymatic cascades, where enzymes first produce chiral diols from renewable aldehydes, followed by a chemical catalytic step to form the dioxolane, are being developed. d-nb.infonih.govnih.gov This hybrid approach allows for the production of highly stereoselective dioxolanes in environmentally friendly solvents. d-nb.infonih.gov

| Catalyst System | Reactants | Key Advantages |

| Ionic Liquid / ZnCl₂ | 1,2-Propylene oxide, Acetone | High efficiency, lower cost, reduced pollution. google.com |

| [Ru(triphos)(tmm)] | Diols, CO₂/Formic Acid | Utilizes renewable C1 sources, mild conditions. nih.gov |

| Graphene Oxide | Epoxides, Ketones | Reusable, eco-friendly, short reaction times. researchgate.net |

| Bio- and Chemocatalysts | Aldehydes, Enzymes, Chemical Catalyst | High stereoselectivity, uses renewable feedstocks. d-nb.infonih.gov |

Integration of Dioxolane Chemistry into Continuous Flow Synthesis and Automation

The chemical industry is undergoing a paradigm shift from traditional batch processing to continuous flow synthesis and automation to enhance efficiency, safety, and reproducibility. synplechem.comhelgroup.com This transition is particularly relevant for dioxolane chemistry.